

MIRA-1: A Technical Guide to a Mutant p53 Reactivator

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Compound of Interest		
Compound Name:	MIRA-1	
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Abstract

MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule compound that has emerged as a significant tool in cancer research. Its primary mechanism of action involves the reactivation of mutated tumor suppressor protein p53, restoring its wild-type conformation and function. This reactivation triggers the downstream p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MIRA-1. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

MIRA-1, with the IUPAC name 1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione, is a maleimide derivative. Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers of MIRA-1



Identifier	Value
IUPAC Name	1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione
Synonyms	NSC 19630
CAS Number	72835-26-8[1]
Molecular Formula	C8H9NO4[1]
SMILES	O=C1C=CC(N1COC(CC)=O)=O[1]

A summary of the known physicochemical properties of **MIRA-1** is presented in Table 2. While experimental data for some properties are limited, calculated values provide useful estimates for experimental design.

Table 2: Physicochemical Properties of MIRA-1

Property	Value	Source
Molecular Weight	183.16 g/mol	[2]
Appearance	Solid	[1]
Melting Point	Not experimentally determined.	-
Solubility	Soluble in DMSO and ethanol. [2]	Vendor Data
logP (calculated)	-0.2	Molinspiration
pKa (predicted)	No acidic or basic pKa predicted in the physiological range.	-

Mechanism of Action: Reactivation of Mutant p53

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that has lost its tumor-suppressive activities.







MIRA-1 has been identified as a compound capable of restoring the wild-type conformation and function to certain p53 mutants.[3][4]

The proposed mechanism of action involves the binding of **MIRA-1** to the mutant p53 protein, which induces a conformational change that restores its DNA-binding ability. This reactivated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes.



MIRA-1 Signaling Pathway Cytoplasm MIRA-1 binds to Mutant p53 (inactive) conformational change Reactivated p53 (active) translocates to Nucleus p21 MDM2 **PUMA** Вах Cell Cycle Arrest Caspase-9 Caspase-3 **Apoptosis**

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MIRA-1 reactivates mutant p53, leading to apoptosis.

Key downstream targets of the reactivated p53 include:



- p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1]
- MDM2: An E3 ubiquitin ligase that, in a negative feedback loop, targets p53 for degradation.
- PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that activates the intrinsic apoptotic pathway.[1]
- Bax: A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria.

The culmination of these events is the induction of apoptosis, or programmed cell death, in the cancer cells.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of MIRA-1.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of MIRA-1 on the viability of cancer cells.

Materials:

- Cancer cell line with a known p53 mutation
- Complete cell culture medium
- MIRA-1 stock solution (e.g., 10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- MIRA-1 Treatment: Prepare serial dilutions of MIRA-1 in complete medium from the stock solution. The final concentrations should typically range from 1 μM to 50 μM. Remove the old medium from the cells and add 100 μL of the MIRA-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest MIRA-1 concentration).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by MIRA-1.

Materials:

- Cancer cell line with a known p53 mutation
- Complete cell culture medium
- MIRA-1 stock solution (e.g., 10 mM in DMSO)
- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer



Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of MIRA-1 (e.g., 5 μM, 10 μM, 20 μM) and a vehicle control for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- Washing: Wash the cells twice with ice-cold PBS by centrifugation.
- Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive,
 PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis of p53 Target Genes

This protocol is used to detect the upregulation of p53 target proteins following **MIRA-1** treatment.

Materials:

- Cancer cell line with a known p53 mutation
- Complete cell culture medium
- MIRA-1 stock solution (e.g., 10 mM in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

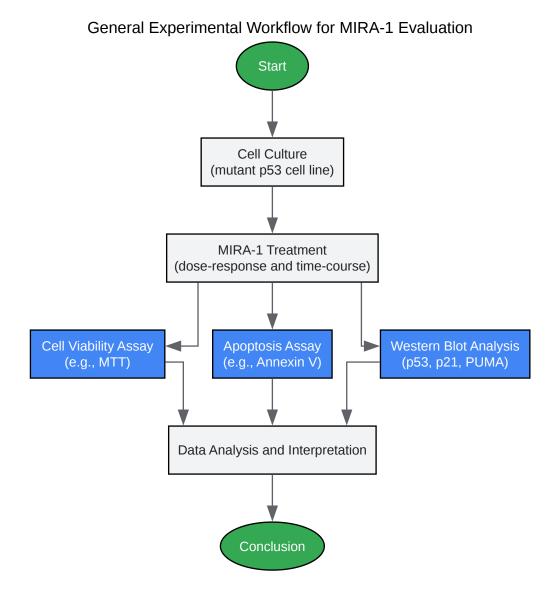
Procedure:

- Cell Treatment and Lysis: Treat cells with MIRA-1 as described for the apoptosis assay. After
 the desired incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel.
 After electrophoresis, transfer the proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
 HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating **MIRA-1** and the logical relationship between the observed effects.

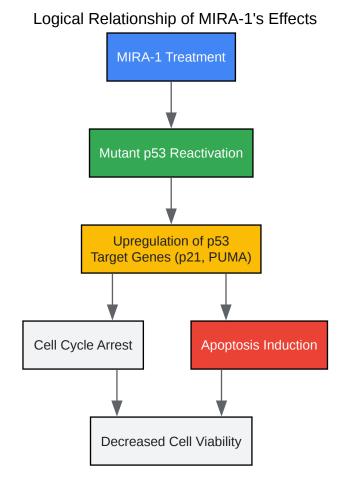




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A typical workflow for assessing MIRA-1's effects.





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The causal chain of MIRA-1's cellular effects.

Conclusion

MIRA-1 represents a promising class of anti-cancer compounds that function by reactivating mutant p53. Its ability to restore wild-type p53 function and induce apoptosis in cancer cells makes it a valuable tool for both basic research and preclinical drug development. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the therapeutic potential of MIRA-1 and similar compounds in the ongoing effort to develop more effective cancer therapies. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.



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